![molecular formula C21H24O4 B586242 21-Hydroxypregna-1,4,16-triene-3,11,20-trione CAS No. 102447-86-9](/img/structure/B586242.png)
21-Hydroxypregna-1,4,16-triene-3,11,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“21-Hydroxypregna-1,4,16-triene-3,11,20-trione” is a chemical compound . It is a type of pregnane, which is a class of steroids . It has been isolated from Nerium oleander, a plant that is known to contain several bioactive compounds .
Molecular Structure Analysis
The molecular structure of “21-Hydroxypregna-1,4,16-triene-3,11,20-trione” includes 52 bonds in total: 28 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 3 aliphatic ketones, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Biochemical Research
“21-Hydroxypregna-1,4,16-triene-3,11,20-trione” is a chemical compound with several applications in biochemical research . Its structure is closely related to that of certain endogenous steroid hormones, making it a compound of interest in the study of steroid biosynthesis and metabolism .
Steroid Hormone Research
This compound is of interest in the study of steroid biosynthesis and metabolism due to its structural similarity to certain endogenous steroid hormones .
Drug Synthesis
It serves as a key intermediate in the synthesis of highly active fluorinated corticosteroids . An efficient synthesis of this compound from phytosterols has been developed, which could be used to synthesize betamethasone, sinaflan, triamcinolone, and other fluorinated corticoids .
Anti-Inflammatory Research
The compound is a synthetic corticosteroid showcasing remarkable anti-inflammatory properties . It is harnessed for the research of diverse inflammatory ailments .
Immunosuppressive Research
In addition to its anti-inflammatory properties, this compound also exhibits immunosuppressive properties . It is used in the research of various autoimmune maladies .
Pharmaceutical Manufacturing
The compound is used in the manufacturing of pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of dexamethasone from the readily available and cheap 9α-hydroxyandrost-4-ene-3,17-dione .
properties
IUPAC Name |
(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXLIOJOJRVKD-PKTBXOATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857828 |
Source
|
Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |
CAS RN |
102447-86-9 |
Source
|
Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.